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Compound of Interest

Compound Name:
5-Hydroxy Propafenone

Hydrochloride-d5

Cat. No.: B12413679 Get Quote

Executive Summary: The Isotopic Standard
5-Hydroxy Propafenone-d5 (5-OH-Propafenone-d5) is a stable isotope-labeled derivative of the

primary active metabolite of Propafenone. In high-precision bioanalysis (LC-MS/MS), it serves

as the "Gold Standard" Internal Standard (IS). Its utility relies on its ability to mimic the

physicochemical behavior of the analyte—ionization efficiency, chromatographic retention, and

recovery—while remaining mass-resolved.[1][2]

Critical Safety Note: While often classified under "Research Chemicals" with limited specific

toxicological data, this compound retains the pharmacophore of a potent Class IC

antiarrhythmic agent. It must be handled with the presumption of biological activity equivalent

to the parent drug, Propafenone.

Chemical Identity & Physicochemical Properties[3]
[4][5]
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Property Technical Specification

Chemical Name

1-[5-Hydroxy-2-[2-hydroxy-3-

(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-

propanone Hydrochloride

CAS Number
1188265-48-6 (HCl Salt) / 1215370-87-8 (Free

Base)

Molecular Formula C₂₁H₂₂D₅NO₄[1][3][4][5][6][7][8][9][10] · HCl

Molecular Weight 398.94 g/mol (HCl Salt)

Isotopic Purity
≥ 98 atom % D (Critical for preventing "M+0"

interference)

Solubility
Soluble in Methanol, DMSO, Ethanol; Sparingly

soluble in water.

Appearance White to Off-White Solid

Isotopic Fidelity & The "M+5" Shift
The "d5" labeling typically occurs on the phenyl ring (phenyl-2,3,4,5,6-d5). This position is

chemically stable and resistant to hydrogen-deuterium exchange (HDX) under standard LC-MS

mobile phase conditions (unlike labile protons on -OH or -NH groups).

Why this matters: If the label were on the propyl chain near the amine, metabolic instability

or pH-dependent exchange could degrade the internal standard signal, invalidating the

quantification.

Hazard Identification & Toxicology (The "Why")
Standard MSDS templates often list "No Data Available" for specialized metabolites. As

researchers, we extrapolate hazards based on the parent pharmacophore.

Pharmacological Mechanism of Toxicity
5-Hydroxy Propafenone is a CYP2D6-mediated metabolite that retains significant sodium

channel blocking activity (Class IC).
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Cardiotoxicity: Like Propafenone, the 5-hydroxy metabolite slows the upstroke of the action

potential (Phase 0). Accidental ingestion or mucosal absorption can lead to bradycardia,

proarrhythmia, or conduction delays.

Beta-Blocking Activity: It possesses weak

-adrenergic blocking properties, potentially causing bronchospasm in susceptible individuals
(e.g., asthmatics).

GHS Classification (Extrapolated)
Signal Word:WARNING

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Hazard Statements:

H302: Harmful if swallowed.[11]

H315: Causes skin irritation.[11]

H335: May cause respiratory irritation.[11]

Handling, Stability & Storage Protocols
Stability: The Deuterium Exchange Risk
While the phenyl-d5 label is robust, the compound itself is a secondary amine and a phenol.

Oxidation Risk: Phenolic groups are susceptible to oxidation (turning the white powder

pink/brown). Protocol: Store under inert gas (Argon/Nitrogen) where possible.

Solution Stability: Deuterated standards in solution can degrade or adsorb to glass over time.

Stock (1 mg/mL): Stable at -20°C for 6–12 months in Methanol.

Working (ng/mL): Unstable. Prepare fresh daily or weekly.
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Visual Workflow: Safe Reconstitution
The following diagram outlines the logical flow for handling the solid material to create a

working internal standard solution, emphasizing safety checkpoints.
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Click to download full resolution via product page

Figure 1: Safe Reconstitution Workflow. Critical control points (Yellow) prevent moisture uptake

which alters weighing accuracy.

Analytical Application: Self-Validating Protocols
In bioanalysis, the safety of the data is as important as the safety of the operator. A

compromised internal standard leads to failed clinical trials.

The "Cross-Signal" Interference Check
Before running a full batch, you must validate that your "d5" standard does not contribute signal

to the "d0" (analyte) channel, and vice versa.

Protocol:

Inject Pure IS (d5) only: Monitor the transition for the Analyte (d0).

Acceptance Criteria: Response in d0 channel must be < 5% of the LLOQ (Lower Limit of

Quantitation) response.

Failure Cause: Isotopic impurity (presence of d0/d1/d2 species) or fragmentation

"crosstalk."

Inject Pure Analyte (d0) at ULOQ: Monitor the transition for the IS (d5).

Acceptance Criteria: Response in d5 channel must be < 5% of the average IS response.
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Failure Cause: Natural isotopic abundance (¹³C contribution) overlapping the d5 mass

window.

Metabolic Context Diagram
Understanding where this metabolite fits helps in interpreting unexpected peaks in patient

samples.
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Figure 2: Metabolic Pathway. 5-OH Propafenone formation is CYP2D6 dependent, making it a

marker for "Poor Metabolizer" (PM) vs. "Extensive Metabolizer" (EM) phenotyping.[8][10][12]

Emergency Response Procedures
First Aid

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.

Rationale: Propafenone dust can cause rapid bronchoconstriction.
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Skin Contact: Wash with soap and water for 15 minutes.[11] Rationale: Lipophilic amines

absorb transdermally.

Eye Contact: Flush with water for 15 minutes.[11][13] Remove contact lenses.

Ingestion:Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.

Rationale: Vomiting poses an aspiration risk; systemic absorption causes bradycardia.

Spill Cleanup
Isolate: Evacuate non-essential personnel.

PPE: Wear N95/P100 respirator, nitrile gloves (double gloving recommended), and safety

goggles.

Containment: Dampen the powder with a wet paper towel (methanol or water) to prevent

dust generation.

Disposal: Incineration is preferred. Do not flush down drains (aquatic toxicity potential).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.lgcstandards.com/medias/sys_master/root/h8d/h71/11016837693470/SDS_TRC-W499360-5MG_ST-WB-MSDS-5792230-1-1-1/SDS-TRC-W499360-5MG-ST-WB-MSDS-5792230-1-1-1.PDF
https://www.lgcstandards.com/medias/sys_master/root/h8d/h71/11016837693470/SDS_TRC-W499360-5MG_ST-WB-MSDS-5792230-1-1-1/SDS-TRC-W499360-5MG-ST-WB-MSDS-5792230-1-1-1.PDF
https://www.cleanchemlab.com/msds_pdf/pdf/index_msds.php?hdtuerbcj=12902
https://www.ncbi.nlm.nih.gov/books/NBK425246/
https://pubchem.ncbi.nlm.nih.gov/compound/107927
https://resolvemass.ca/deuterated-internal-standards/
https://www.benchchem.com/product/b12413679?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. resolvemass.ca [resolvemass.ca]

2. m.youtube.com [m.youtube.com]

3. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. sussex-research.com [sussex-research.com]

5. clearsynth.com [clearsynth.com]

6. Propafenone-d5 Hydrochloride | LGC Standards [lgcstandards.com]

7. medchemexpress.com [medchemexpress.com]

8. g-standaard.nl [g-standaard.nl]

9. pdf.benchchem.com [pdf.benchchem.com]

10. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI
Bookshelf [ncbi.nlm.nih.gov]

11. lgcstandards.com [lgcstandards.com]

12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

13. cleanchemlab.com [cleanchemlab.com]

To cite this document: BenchChem. [5-Hydroxy Propafenone-d5: Technical Monograph &
Safety Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413679#5-hydroxy-propafenone-d5-material-
safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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